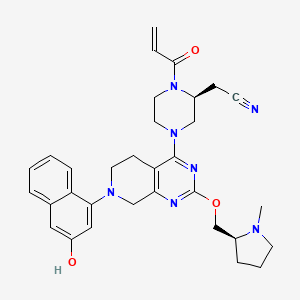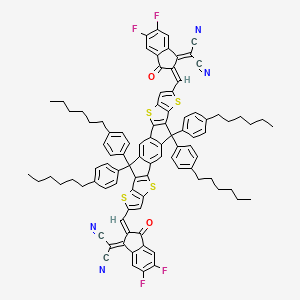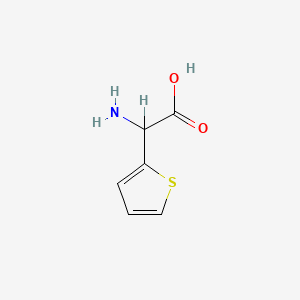
KRas G12C inhibitor 2
Vue d'ensemble
Description
KRas G12C inhibitor 2 is a compound designed to target the KRas G12C mutation, which is a common mutation in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation results in the substitution of glycine with cysteine at position 12 of the KRas protein, leading to its constitutive activation and promoting uncontrolled cell proliferation. KRas G12C inhibitors, including this compound, aim to selectively bind to the mutant protein and inhibit its activity, thereby blocking the downstream signaling pathways that drive cancer growth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KRas G12C inhibitor 2 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common approach is to start with commercially available starting materials and perform a series of chemical transformations, such as nucleophilic substitutions, oxidations, and reductions, to build the desired molecular framework. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve optimal yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for clinical and research applications. This involves optimizing the synthetic route to ensure cost-effectiveness, reproducibility, and scalability. The process may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
KRas G12C inhibitor 2 undergoes various chemical reactions, including:
Covalent Bond Formation: The inhibitor forms a covalent bond with the cysteine residue at position 12 of the KRas protein, locking it in an inactive state.
Substitution Reactions: The compound may undergo nucleophilic or electrophilic substitution reactions during its synthesis or metabolism.
Oxidation and Reduction: The inhibitor can be oxidized or reduced under specific conditions, affecting its stability and activity.
Common Reagents and Conditions
Covalent Bond Formation: Reagents such as thiol-reactive electrophiles are used to facilitate the covalent binding to the cysteine residue.
Substitution Reactions: Common reagents include halides, nucleophiles, and electrophiles, with reaction conditions involving organic solvents and catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions include the covalently bound KRas G12C inhibitor complex, as well as various intermediates and by-products depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
KRas G12C inhibitor 2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a tool to study the chemical properties and reactivity of KRas G12C inhibitors, as well as to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biological functions of the KRas protein and its role in cellular signaling pathways.
Medicine: The inhibitor is being explored as a potential therapeutic agent for treating cancers harboring the KRas G12C mutation. Clinical trials are ongoing to evaluate its efficacy and safety in patients.
Industry: The compound is used in the development of diagnostic assays and screening platforms for identifying new KRas inhibitors and understanding resistance mechanisms.
Mécanisme D'action
KRas G12C inhibitor 2 exerts its effects by selectively binding to the cysteine residue at position 12 of the KRas protein in its inactive GDP-bound state. This covalent modification locks the protein in an inactive conformation, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively blocks the proliferation and survival of cancer cells driven by the KRas G12C mutation.
Comparaison Avec Des Composés Similaires
KRas G12C inhibitor 2 is part of a class of compounds known as KRas G12C inhibitors, which include other notable inhibitors such as sotorasib and adagrasib. These compounds share a similar mechanism of action, targeting the same cysteine residue on the KRas protein. this compound may differ in its chemical structure, potency, selectivity, and pharmacokinetic properties, which can influence its efficacy and safety profile.
Similar Compounds
Sotorasib: The first FDA-approved KRas G12C inhibitor, known for its efficacy in non-small cell lung cancer.
Adagrasib: Another FDA-approved inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Glecirasib: A novel KRas G12C inhibitor currently in clinical trials, designed to improve selectivity and reduce resistance.
Propriétés
IUPAC Name |
2-[(2S)-4-[7-(3-hydroxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O3/c1-3-30(41)39-16-15-38(19-23(39)10-12-33)31-27-11-14-37(29-18-25(40)17-22-7-4-5-9-26(22)29)20-28(27)34-32(35-31)42-21-24-8-6-13-36(24)2/h3-5,7,9,17-18,23-24,40H,1,6,8,10-11,13-16,19-21H2,2H3/t23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGVCHZNLOIACZ-ZEQRLZLVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide](/img/structure/B3028477.png)






